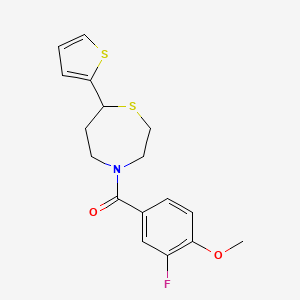

![molecular formula C22H22N2O5 B2881633 Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate CAS No. 898457-20-0](/img/structure/B2881633.png)

Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

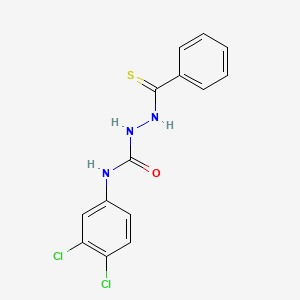

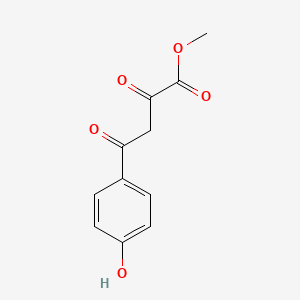

The compound seems to be a derivative of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate . This compound is a heterocyclic enol containing a Michael acceptor .

Synthesis Analysis

The compound Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .

Chemical Reactions Analysis

The compound Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is involved in multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are known for their intrinsic atom efficiency, synthetic potential, reliable performance, convergent nature, and creation of molecular diversity .

Scientific Research Applications

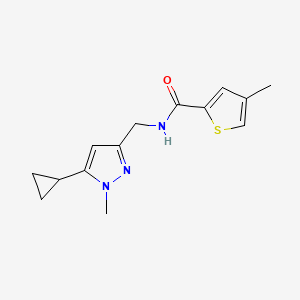

Synthesis and Potential Antimicrobial Agents

Research indicates the development of new quinazolines, closely related to Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate, which exhibit potential as antimicrobial agents. The synthesis process involves reactions that yield compounds tested for antibacterial and antifungal activities against various pathogens, demonstrating the chemical's relevance in creating new antimicrobial solutions (Desai, Shihora, & Moradia, 2007).

Anticancer Applications

A series of new ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoates were synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines. This research demonstrates the compound's potential application in developing new anticancer drugs, highlighting its significance in medical chemistry and drug development (El-Deen, Anwar, & Hasabelnaby, 2016).

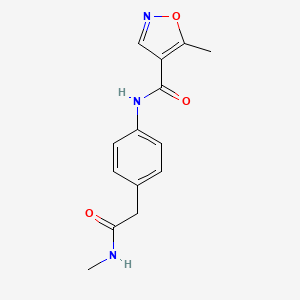

Enzyme Inhibition and Biological Potentials

Further research explores the synthesis of derivatives and their biological potentials, including monoamine oxidase inhibitory and anticonvulsant properties. These studies provide insight into the chemical's utility in neuroscience and pharmacology, underscoring its versatility and potential in therapeutic applications (Misra, Dwivedi, & Parmar, 1980).

Molecular Docking and Drug Design

Innovative work in molecular docking and structure-activity relationship studies showcases the application of related compounds in drug design. These studies offer valuable insights into how these chemicals can interact with biological targets, guiding the development of drugs with optimized efficacy and safety profiles (Borik & Hussein, 2021).

Future Directions

The development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enol containing a Michael acceptor is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This suggests potential future directions in the synthesis of related compounds.

Mechanism of Action

Target of Action

It is known that the compound is a derivative of isoquinoline, which is a class of compounds known to interact with various biological targets .

Mode of Action

It is known that the compound is a heterocyclic enol containing a michael acceptor, which allows it to participate in ugi-type multicomponent condensation through a smiles rearrangement . This process leads to the efficient production of heterocyclic enamines .

Biochemical Pathways

It is known that isoquinoline derivatives, which this compound is a part of, can have diverse biological activities and can interact with many enzymes and receptors in organisms via non-covalent interactions .

Pharmacokinetics

It is known that the compound obeys all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants .

Result of Action

It is known that the compound leads to the efficient production of heterocyclic enamines , which are known to have various biological activities .

Action Environment

It is known that the principles of green chemistry are considered in the synthesis of this compound, which includes factors such as costs, ease of reaction, overall efficiency, time, safety, and environmental impact .

properties

IUPAC Name |

ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-3-24-13-12-17-18(21(24)26)6-5-7-19(17)29-14-20(25)23-16-10-8-15(9-11-16)22(27)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAIKIGAMPQZPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)

![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)

![(E)-3-(furan-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2881571.png)

![3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)